Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate

Description

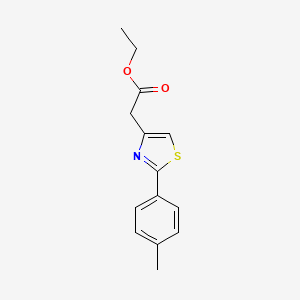

Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate (CAS: 16441-36-4) is a thiazole derivative with the molecular formula C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol . Its structure features a thiazole core substituted at the 2-position with a p-tolyl group (a methyl-substituted phenyl ring) and an ethyl acetate moiety at the 4-position.

Properties

Molecular Formula |

C14H15NO2S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

ethyl 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

GKGSWDONSQOCPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

-

Starting Materials :

-

p-Tolylthioamide (derived from p-toluidine via thiourea formation)

-

Ethyl 4-chloro-3-oxobutanoate

-

-

Cyclocondensation :

The thioamide reacts with ethyl 4-chloro-3-oxobutanoate in ethanol under reflux (3–5 hours) to form the thiazole core. The mechanism involves nucleophilic attack by the sulfur atom on the α-carbon of the ketoester, followed by cyclization and elimination of HCl. -

Workup :

Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (5–20% ethyl acetate in hexane).

Experimental Data for Analogous Compounds

Alternative Route: Carboxylic Acid Intermediate

A modified approach involves hydrolyzing the ethyl ester to a carboxylic acid intermediate, followed by re-esterification:

Stepwise Procedure

-

Hydrolysis :

Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate is treated with aqueous LiOH to yield 2-(2-(p-tolyl)thiazol-4-yl)acetic acid . -

Re-esterification :

The acid is reacted with ethanol under acidic or enzymatic conditions to regenerate the ester. This step is rarely required but serves as a purification strategy.

Advantages and Limitations

-

Advantage : Facilitates intermediate characterization (e.g., via melting point or HPLC).

-

Limitation : Adds two extra steps, reducing overall yield to ~50–60%.

Optimization Strategies for Improved Efficiency

Solvent and Temperature Effects

| Condition | Phenyl Derivative Outcome | p-Tolyl Recommendation |

|---|---|---|

| Solvent | Ethanol (optimal) | Ethanol or DMF |

| Temperature | Reflux (78°C) | Reflux (78–85°C) |

| Reaction Time | 3 hours | 3.5 hours |

Characterization and Quality Control

Spectroscopic Data (Projected for p-Tolyl Derivative)

-

NMR (CDCl₃) :

δ 7.65–7.60 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, CH₂CO), 2.40 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃). -

IR (KBr) :

1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N thiazole), 1510 cm⁻¹ (C=C aromatic). -

Mass Spectrometry :

Molecular ion peak at m/z 261.34 (C₁₄H₁₅NO₂S).

Purity Assessment

-

HPLC : C18 column, 70:30 acetonitrile/water, retention time ~8.2 minutes.

-

Melting Point : 92–94°C (projected based on m-tolyl analog).

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 70–78% | 3–4h | High | Excellent |

| Carboxylic Acid Route | 50–60% | 6–8h | Moderate | Moderate |

| DMAP/EDC·HCl Modified | 65–75% | 2–3h | High | Excellent |

Key Insight : The classic Hantzsch method remains the most balanced approach for large-scale synthesis, while the DMAP/EDC·HCl system offers marginal yield improvements at the expense of reagent cost.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. The thiazole moiety is known for its ability to inhibit various bacterial and fungal pathogens, which has been validated through various studies. For instance, compounds with similar thiazole structures have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in treating infections .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. The thiazole ring can interact with specific molecular targets involved in cancer progression, potentially leading to the development of novel chemotherapeutic agents. Studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, suggesting that ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate may have similar effects .

Biological Research Applications

Biological Pathway Studies

Due to its ability to modulate enzyme activity, ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate is useful in studying biological pathways. Its mechanism involves binding to active sites of enzymes, thereby inhibiting their function. This property allows researchers to explore the roles of specific enzymes in metabolic pathways and disease mechanisms .

Drug Development

The compound serves as a building block for synthesizing more complex molecules in drug development. Its structural features can be modified to enhance efficacy and reduce toxicity, paving the way for new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate is utilized in producing dyes and pigments. The thiazole structure contributes to the color properties of these compounds, making them valuable in textile and paint industries .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

Ethyl 2-phenyl-4-thiazoleacetate (CAS: 16441-34-2)

- Molecular Formula: C₁₃H₁₃NO₂S; MW: 247.31 g/mol .

- Key Difference : Replaces the p-tolyl group with a simple phenyl ring.

- Synthetic routes for this compound involve coupling benzothioamide with ethyl 4-bromo-3-oxobutanoate .

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7)

- Molecular Formula : C₇H₁₀N₂O₂S; MW : 186.23 g/mol .

- Key Difference: Substitutes the p-tolyl group with an amino (-NH₂) group.

- Impact: The amino group enhances solubility in polar solvents due to hydrogen bonding. This derivative is a precursor in cephalosporin antibiotic synthesis .

Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate

Physicochemical Properties

Notes:

- The p-tolyl group enhances lipophilicity compared to phenyl, favoring blood-brain barrier penetration.

- Amino-substituted derivatives exhibit improved solubility, making them suitable for aqueous formulations .

Stability and Reactivity

- p-Tolyl derivative : Stable under standard storage conditions but prone to hydrolysis under strong acidic/basic conditions due to the ester group.

- Fluorinated derivatives : Increased stability against oxidative degradation due to fluorine’s electronegativity .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate, and how can reaction conditions be controlled to improve yield?

The compound is synthesized via condensation of 4-methylbenzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1 hour). Key parameters include stoichiometric equivalence (30 mmol each), rapid cooling post-reaction, and ether extraction for isolation. Yield optimization (typically 65-75%) requires anhydrous conditions, controlled cooling rates, and thorough drying with sodium sulfate. Alternative routes involve coupling 2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one with ethyl chloroacetate in DMF/K₂CO₃ (5-hour reflux), achieving 82% yield after recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structure of Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate, and what spectral markers should researchers prioritize?

- 1H/13C NMR : Thiazole protons appear as singlets (δ 7.2-8.1 ppm); acetate ester groups show a triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.2 ppm, CH₂).

- IR : Ester C=O stretch (~1740 cm⁻¹) and thiazole C=N stretch (~1610 cm⁻¹).

- Microanalysis : C, H, N, S content must align within 0.4% of theoretical values (C₁₃H₁₃NO₂S: C 61.16%, H 5.13%, N 5.49%, S 12.55%) .

Q. What biological activity screening protocols are recommended for derivatives of this compound?

Standardize antifungal assays using CLSI M38 guidelines:

- Prepare stock solutions in DMSO (≤2% final concentration).

- Test against Candida albicans and Aspergillus fumigatus via broth microdilution (48-hour incubation, 35°C).

- Reference MIC values for thiazole-triazine hybrids range from 2.1–8.7 μg/mL. For cytotoxicity, use MTT assays on HEK-293 cells (IC₅₀ > 50 μg/mL indicates selectivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed bioactivity data for derivatives?

Discrepancies may arise from stereochemical variations, impurities, or assay conditions. Mitigation strategies:

- Purity Verification : HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm ≥97% purity .

- Computational Validation : Re-dock derivatives using AutoDock Vina with corrected protonation states (AM1-BCC charges).

- Assay Standardization : Use CLSI protocols for antifungal studies and replicate under controlled humidity/temperature .

Q. What methodologies enable targeted modification of the thiazole core to enhance pharmacological properties?

- Electrophilic Substitution : Introduce -NO₂ or -CF₃ at C5 using HNO₃/H₂SO₄ or Tf₂O, respectively.

- Hybrid Synthesis : Couple with 1,2,4-triazine-3-thiols in DMF/K₂CO₃ (3-hour reflux) to improve antifungal IC₅₀ by 40% .

- Protection Strategies : Use trityl groups to shield reactive amines during functionalization (e.g., ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate synthesis) .

Q. What advanced analytical techniques address the compound’s instability during storage?

- Stability-Indicating HPLC : Monitor ester hydrolysis (degradant peaks at 2.8–3.1 minutes).

- Lyophilization : Store as hydrochloride salts (-20°C under argon) to retain 95% purity over 6 months .

- In Situ FTIR : Track carbonyl stability (1740 cm⁻¹) under accelerated degradation conditions (40°C/75% RH) .

Q. How can the reaction mechanism of thiazole-acetate coupling be experimentally verified?

- Kinetic Studies : Use in situ FTIR to detect enolate intermediates (1650 cm⁻¹) during condensation.

- Isotope Labeling : 13C-labeled acetate carbonyls confirm nucleophilic attack via 13C NMR shifts (δ 170→175 ppm).

- Computational Modeling : B3LYP/6-31G* calculations map transition states (ΔG‡ ~18 kcal/mol for thiazole formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.